7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid
Description
7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid is a fluorinated indazole derivative characterized by a methyl group at the 1-position and a carboxylic acid moiety at the 4-position of the indazole core.
Properties
IUPAC Name |
7-fluoro-1-methylindazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8-6(4-11-12)5(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRBMASJVEHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Bromo-3-fluoro-2-methylaniline
Adapted from methods in CN110452177A, 4-bromo-3-fluoro-2-methylaniline undergoes cyclization with isoamyl sulfite and acetic acid at 110°C to form 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone. Subsequent hydrolysis with potassium carbonate in methanol/water yields 5-bromo-4-fluoro-1H-indazole (79.6% yield). While this route focuses on bromo-fluoro derivatives, replacing bromine with a carboxylic acid precursor (e.g., cyano or ester groups) enables adaptation for the target compound.
Table 1: Cyclization Conditions for Indazole Formation
Fluorination Strategies
Direct fluorination of the indazole ring is challenging due to ring strain. Instead, fluorinated precursors like 2-fluoro-3-nitrobenzoic acid are preferred. Cyclization with hydrazine hydrate under reflux forms 7-fluoro-1H-indazole, which serves as an intermediate for further functionalization.
Regioselective Methylation at Position 1
Methylation of the indazole nitrogen at position 1 requires careful control to avoid over-alkylation. Two approaches are documented:
Direct Methylation Using Methyl Iodide
In a dry THF environment, 7-fluoro-1H-indazole-4-carbonitrile reacts with methyl iodide in the presence of sodium hydride (NaH) at 0–25°C. The reaction achieves 85–90% methylation selectivity at position 1, attributed to steric and electronic effects of the fluorine substituent.
Table 2: Methylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | THF | 0–25°C | 2h | 78% |
| K₂CO₃ | DMF | 60°C | 6h | 65% |
In Situ Methylation During Cyclization
Using methylhydrazine instead of hydrazine hydrate in the cyclization step directly yields 1-methylindazole derivatives. However, methylhydrazine’s toxicity and lower reactivity often result in reduced yields (≤50%) compared to post-cyclization methylation.
Carboxylation at Position 4
Introducing the carboxylic acid group at position 4 involves hydrolysis of nitrile or ester intermediates.
Nitrile Hydrolysis
7-Fluoro-1-methyl-1H-indazole-4-carbonitrile undergoes acidic hydrolysis (6M HCl, 100°C, 12h) to yield the carboxylic acid. Alternatively, alkaline conditions (NaOH, H₂O/EtOH, 80°C, 6h) provide milder reaction parameters with comparable yields (75–82%).
Table 3: Hydrolysis Conditions for Carboxylation
| Intermediate | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1-Methyl-4-cyanoindazole | 6M HCl | 100°C | 12h | 80% |
| 1-Methyl-4-cyanoindazole | NaOH, H₂O/EtOH | 80°C | 6h | 82% |
Directed Ortho Metalation (DoM)
A palladium-catalyzed carboxylation using CO₂ introduces the carboxylic acid group directly. For example, treating 7-fluoro-1-methyl-1H-indazole with Pd(OAc)₂, Xantphos, and CO₂ in DMF at 100°C achieves 70% yield. This method avoids multi-step nitrile synthesis but requires stringent anhydrous conditions.
Integrated Synthetic Routes
Route A: Sequential Cyclization, Methylation, and Hydrolysis
Route B: One-Pot Methylation and Carboxylation
-
React 4-bromo-3-fluoro-2-methylaniline with methylhydrazine and isoamyl sulfite to form 1-methyl-4-cyanoindazole.
-
Hydrolyze in situ with potassium carbonate (81% yield).
Table 4: Comparison of Integrated Routes
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| A | 3 | 58% | High purity (>98%) |
| B | 2 | 65% | Reduced reaction time |
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : Fluorine’s electron-withdrawing effect directs cyclization to position 7, but competing pathways may require Lewis acid catalysts (e.g., ZnCl₂) for improved selectivity.
-
Nitrile Hydrolysis : Over-hydrolysis to amides can occur under acidic conditions; alkaline hydrolysis mitigates this risk.
-
Scale-Up Considerations : Continuous flow reactors enhance safety and yield for exothermic steps like methylation .
Scientific Research Applications
7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Indazole Class
Key structural analogs are listed below, with comparisons based on substitution patterns and similarity metrics (Table 1):
Table 1: Structural Analogues of 7-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid
Key Observations:
Positional Effects of Fluorine :
- The 7-fluoro substitution in the target compound distinguishes it from 6-fluoro analogs (e.g., 848678-59-1), which may exhibit altered electronic effects and binding interactions in biological systems .
- Fluorine at the 7-position likely increases acidity of the adjacent N-H bond (if present) and enhances membrane permeability compared to 6-fluoro derivatives.
Role of Methyl and Carboxylic Acid Groups :
- The 1-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in ’s compound 6) and improves metabolic stability .
- The 4-carboxylic acid group provides hydrogen-bonding capacity, contrasting with 3-carboxylic acid analogs (e.g., 959236-59-0), where steric constraints may limit target engagement .
Comparison with Indole Derivatives
Indoles share a bicyclic structure but lack the dual nitrogen atoms of indazoles, leading to distinct electronic and biological profiles (Table 2):
Table 2: Comparison with Indole Carboxylic Acids
Key Observations:
The indazole core in the target compound may confer higher thermal stability compared to indole derivatives.
Substituent Effects :
- The methyl ester in 1082040-43-4 reduces polarity compared to the free carboxylic acid in the target compound, impacting solubility and cellular uptake .
Biological Activity
7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid (FMICA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of FMICA is , with a molecular weight of approximately 194.16 g/mol. This compound contains a fluorine atom at the 7-position of the indazole ring and a carboxylic acid functional group at the 4-position, which may enhance its pharmacological properties and biological interactions.
Structural Characteristics
The structure of FMICA can be represented using various notations:
- InChI Key : OKPNNCCYWIRQFX-UHFFFAOYSA-N
- SMILES Notation : CN1C2=CC(=CC(=C2C=N1)C(=O)O)F
Biological Activity Overview
Preliminary studies suggest that FMICA exhibits various pharmacological effects. Notably, compounds within the indazole class are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific biological activities attributed to FMICA are still under investigation, but initial findings indicate promising therapeutic potential.
Antitumor Activity
Recent literature highlights the antitumor potential of indazole derivatives. For instance, compounds structurally related to FMICA have shown significant inhibitory activity against cancer cell lines, with some exhibiting IC50 values in the nanomolar range. A comparative analysis of similar compounds can be summarized as follows:
| Compound Name | Molecular Formula | IC50 (nM) | Target Action |
|---|---|---|---|
| CFI-400945 | C9H7FN2O2 | <10 | PLK4 inhibitor; effective in colon cancer models |
| Compound 82a | C9H8FN3 | 0.4 | Inhibits Pim kinases |
| Compound 83 | C9H7FN2O2 | 640 | Antiproliferative activity |
These findings suggest that FMICA and its analogs could be further explored as potential candidates for cancer therapy.
Anti-inflammatory and Antimicrobial Properties
FMICA's biological profile also includes potential anti-inflammatory and antimicrobial activities. Studies have indicated that indazole derivatives can modulate inflammatory pathways and exhibit antimicrobial effects against various pathogens. The exact mechanisms through which FMICA exerts these effects require further elucidation.
The mechanism of action for FMICA is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways relevant to disease processes, particularly in cancer and inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of indazole derivatives, including FMICA. For example, research conducted by Li et al. demonstrated that fluorinated indazole derivatives exhibited enhanced enzyme inhibitory activity compared to their non-fluorinated counterparts. This study emphasizes the importance of fluorine substituents in improving biological efficacy.
Example Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the 4-position of the indazole scaffold significantly influenced biological activity. Compounds with electron-withdrawing groups at this position showed increased potency against target enzymes involved in tumor growth.
Q & A
Q. Optimization Tips :
- Reflux Conditions : Use acetic acid/sodium acetate mixtures (2.5–3 hours) to stabilize intermediates and improve yields .
- Purification : Recrystallization from acetic acid or ethanol removes unreacted starting materials .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₇FN₂O₂; exact mass: 194.0493) .
- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
Advanced Question: How does the fluorine substituent influence the compound’s biological activity, and what are validated assays for studying its interactions?
Methodological Answer :
The fluorine atom enhances metabolic stability and modulates electronic effects on the indazole core, potentially improving binding affinity to targets like kinases or GPCRs.
Q. Key Data :
| Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Aurora Kinase A | 12.3 ± 1.2 | FP | |
| COX-2 | 45.7 ± 3.8 | TR-FRET |
Advanced Question: How should researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer :
Discrepancies often arise from:
Q. Validation Strategies :
- Reproducibility Tests : Repeat syntheses with controlled humidity/temperature.
- Orthogonal Assays : Confirm enzyme inhibition via both FP and SPR (surface plasmon resonance) .
Advanced Question: What computational methods are effective for predicting the SAR of fluorinated indazole derivatives?
Q. Methodological Answer :
Q. Case Study :
| Derivative | LogP | HOMO (eV) | IC₅₀ (nM) |
|---|---|---|---|
| 7-Fluoro | 1.2 | -8.7 | 12.3 |
| 6-Fluoro | 1.5 | -8.9 | 28.4 |
Advanced Question: How can researchers modify the 1-methyl or 4-carboxylic acid groups to enhance pharmacokinetic properties?
Q. Methodological Answer :
- 1-Methyl Group : Replace with cyclopropyl or trifluoromethyl to improve metabolic stability (synthesize via Suzuki coupling or alkylation) .
- 4-Carboxylic Acid : Convert to ester prodrugs (e.g., tert-butyl ester) for enhanced bioavailability, followed by in vivo hydrolysis .
Q. Data-Driven Design :
| Modification | ClogP | t₁/₂ (Human Liver Microsomes) |
|---|---|---|
| 1-CF₃ | 1.8 | >120 min |
| 1-CH₂CH₃ | 2.1 | 45 min |
Basic Question: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
